molecular formula C11H19NO6 B13396179 N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No.: B13396179
M. Wt: 261.27 g/mol
InChI Key: KHSNVBRWHNOPEI-UHFFFAOYSA-N
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Description

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose is a synthetic intermediate used extensively in carbohydrate chemistry. It is known for its utility in the synthesis of various glycosyl donors and other carbohydrate derivatives. The compound has the molecular formula C₁₁H₁₉NO₆ and a molecular weight of 261.27 g/mol .

Preparation Methods

The synthesis of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose typically involves the protection of the hydroxyl groups in glucosamine. One common method includes the reaction of glucosamine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The acetylation of the amino group follows this step to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose involves its role as a synthetic intermediate. It participates in various biochemical pathways by acting as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose can be compared with other similar compounds such as:

    2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride: Used in glycosylation reactions.

    2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide: Another glycosyl donor with different protecting groups.

    2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Used in the synthesis of glycosyl donors and oligosaccharides.

The uniqueness of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose lies in its specific protecting groups, which provide stability and selectivity in various synthetic reactions.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

N-(6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

InChI

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)

InChI Key

KHSNVBRWHNOPEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O

Origin of Product

United States

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